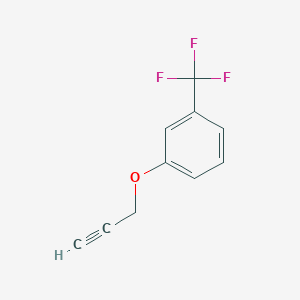

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDWOYCSPDTSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561165 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-88-0 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of Trifluoromethylated Benzene Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The introduction of fluorine, and particularly the trifluoromethyl (CF₃) group, into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This powerful strategy allows for the fine-tuning of a compound's physicochemical and biological properties, often transforming a promising lead into a viable drug candidate. Trifluoromethylated benzene derivatives are prevalent in a wide array of pharmaceuticals, a testament to the group's profound impact on metabolic stability, lipophilicity, binding affinity, and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, strategies, and practical applications of incorporating trifluoromethylated benzene moieties in drug discovery. We will explore the fundamental physicochemical effects of the CF₃ group, detail synthetic methodologies, analyze its impact on pharmacokinetics, and present case studies of blockbuster drugs that owe their success to this unique functional group.

Chapter 1: The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

Introduction: The Power of Fluorine

In the vast toolkit of the medicinal chemist, the strategic substitution of atoms or functional groups is a primary method for optimizing a molecule's drug-like properties.[1] Among these, fluorination has emerged as a dominant strategy, with approximately 20% of all marketed drugs containing at least one fluorine atom.[2][3] The trifluoromethyl (-CF₃) group, in particular, is a uniquely influential substituent. Its incorporation onto an aromatic ring, such as benzene, can dramatically and predictably alter a molecule's characteristics, addressing common challenges in drug development like poor metabolic stability or suboptimal membrane permeability.[4]

The Unique Physicochemical Profile of the -CF₃ Group

The utility of the trifluoromethyl group stems from a unique combination of electronic and steric properties that are not readily mimicked by other functional groups.

-

Electronegativity and Inductive Effects: The three fluorine atoms make the CF₃ group strongly electron-withdrawing, with an electronegativity intermediate between that of fluorine and chlorine.[5] When attached to a benzene ring, this powerful inductive effect can significantly lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting target binding and solubility.[6]

-

Lipophilicity and Membrane Permeability: The CF₃ group is highly lipophilic, a property that can enhance a drug's ability to cross cellular membranes and biological barriers like the blood-brain barrier.[2][7] This is quantified by the Hansch lipophilicity parameter (π), where the CF₃ group has a value of +0.88.[1][2] This increased lipophilicity can improve absorption and distribution, which is critical for oral bioavailability and for drugs targeting the central nervous system.[1][2]

-

Metabolic Stability: One of the most significant advantages of the CF₃ group is its contribution to metabolic stability.[8] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[1][2] This makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[8] By replacing a metabolically vulnerable methyl or hydrogen group on a benzene ring with a CF₃ group, chemists can effectively block a major pathway of drug degradation, leading to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.[8][9]

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups, such as a methyl (-CH₃) or a chlorine (-Cl) atom.[5] While bulkier than a methyl group, it can occupy a similar space within a receptor's binding pocket, but with drastically different electronic properties.[1][2] This allows for the exploration of structure-activity relationships (SAR) by modifying electronics and metabolic stability while maintaining a similar steric profile.[5]

| Property | Description | Impact on Drug Design |

| High Electronegativity | Strong electron-withdrawing inductive effect.[5] | Modulates pKa of nearby groups, influences binding interactions. |

| Increased Lipophilicity | Hansch π value of +0.88.[1][2] | Enhances membrane permeability and bioavailability.[2] |

| Metabolic Stability | High C-F bond energy (485 kJ/mol).[1][2] | Blocks oxidative metabolism, increases drug half-life.[8] |

| Steric Bulk | Larger than a methyl group (van der Waals radius 2.7 Å vs 2.0 Å).[10] | Can improve binding affinity and selectivity through enhanced hydrophobic interactions.[2] |

Chapter 2: Strategic Synthesis of Trifluoromethylated Arenes

Overview of Trifluoromethylation Strategies

The successful incorporation of a CF₃ group onto a benzene ring is a critical and non-trivial synthetic challenge.[2][11] Direct trifluoromethylation was historically difficult, but significant advances have led to a variety of reliable methods. Strategies often involve either building the molecule from a pre-trifluoromethylated starting material or introducing the group at a later stage.[11]

Key synthetic approaches include:

-

Metal-Catalyzed Cross-Coupling: These methods are among the most common, using palladium or copper catalysts to couple an aryl halide or boronic acid with a CF₃ source.[12]

-

Radical Trifluoromethylation: These reactions often use a radical initiator to generate a CF₃ radical, which then adds to the aromatic ring.[12]

-

Photoredox Catalysis: A modern and powerful approach that uses light and a photocatalyst to generate the CF₃ radical under mild conditions, showing broad functional group tolerance.[9] Reagents like trifluoromethanesulfonyl chloride (TfCl) are often used as the CF₃ source in these reactions.[9]

-

Nucleophilic and Electrophilic Trifluoromethylation: These methods involve reagents that deliver the CF₃ group as either a nucleophile (e.g., Ruppert-Prakash reagent, CF₃Si(CH₃)₃) or an electrophile.[12]

The choice of method depends on the specific substrate, desired regioselectivity, and tolerance of other functional groups within the molecule.

Caption: Key synthetic routes for aryl trifluoromethylation.

Protocol: Photoredox-Catalyzed Trifluoromethylation of an Aromatic Substrate

This protocol describes a general, self-validating procedure for the late-stage trifluoromethylation of an electron-rich aromatic compound using a visible-light photoredox catalyst.

Objective: To introduce a trifluoromethyl group onto a substituted benzene ring with high efficiency and functional group tolerance.

Materials:

-

Aromatic Substrate (e.g., N-phenylacetamide) (1.0 equiv)

-

Trifluoromethanesulfonyl Chloride (TfCl) (2.0 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂ or similar) (1-2 mol%)

-

Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

-

Inert gas (Nitrogen or Argon)

-

Blue LED light source (450 nm)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 equiv) and the photocatalyst (e.g., Ru(bpy)₃Cl₂) in the chosen anhydrous solvent.

-

Inert Atmosphere: Seal the vessel and degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.

-

Reagent Addition: Add the trifluoromethanesulfonyl chloride (TfCl, 2.0 equiv) to the reaction mixture under the inert atmosphere.

-

Initiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. The reaction is typically run at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated benzene derivative.

Validation: The success of the protocol is validated by characterization of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and purity.

Chapter 3: Impact on Pharmacokinetics and Pharmacodynamics

Enhancing Metabolic Stability: A Comparative Analysis

The strategic placement of a CF₃ group can effectively shield a molecule from metabolic attack.[8] By replacing a metabolically labile group, such as a methyl group that is prone to CYP-mediated oxidation, with a robust CF₃ group, a major metabolic pathway can be blocked.[8][13] This "metabolic switching" is a key tactic in drug design to improve pharmacokinetic profiles.[8]

| Parameter | Molecule without -CF₃ (e.g., with -CH₃) | Molecule with -CF₃ | Rationale for Change |

| Primary Metabolic Pathway | Oxidation at the methyl group by CYP enzymes. | Oxidation pathway at that position is blocked. | The C-F bond is resistant to enzymatic cleavage.[8] |

| In Vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[8] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's capacity to clear the drug.[8] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream products.[8] |

Modulating Lipophilicity and Bioavailability

While increasing lipophilicity is often beneficial for membrane permeability, an excessively high logP can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.[1][2] The CF₃ group offers a way to increase lipophilicity to an optimal level.[2] For example, in the development of the antidepressant fluoxetine, the incorporation of a trifluoromethyl group on the phenoxy ring was critical for enhancing its lipophilicity, thereby improving its penetration into the brain.[2][14]

Caption: Trifluoromethylation improves drug pharmacokinetics.

Protocol: In Vitro Microsomal Stability Assay

This assay is a standard, self-validating method to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Objective: To compare the metabolic stability of a trifluoromethylated benzene derivative against its non-fluorinated analog.

Materials:

-

Test Compounds (CF₃-analog and non-CF₃ analog), dissolved in DMSO.

-

Pooled Liver Microsomes (e.g., human, rat), stored at -80°C.

-

Phosphate Buffer (e.g., 100 mM, pH 7.4).

-

NADPH Regenerating System (contains NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase).

-

Positive Control (a compound with known high clearance, e.g., Verapamil).

-

Quenching Solution (e.g., ice-cold acetonitrile with an internal standard).

-

96-well incubation plate.

-

Incubator shaker set to 37°C.

-

LC-MS/MS system for analysis.

Procedure:

-

Preparation: Thaw liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of test compounds and controls.

-

Incubation Setup: In the 96-well plate, add the liver microsome solution to each well. Add the test compound solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T=0).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the ice-cold quenching solution.

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Validation: The assay is validated by the rapid disappearance of the positive control compound, confirming that the microsomal enzymes are active. The trifluoromethylated compound is expected to have a significantly longer half-life compared to its non-fluorinated counterpart.[8]

Chapter 4: Case Studies: Trifluoromethylated Benzene Derivatives in Approved Drugs

The impact of trifluoromethylated benzene rings is evident across numerous therapeutic classes.[12][15]

Central Nervous System Agents

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used for depression.[5][12] The 4-(trifluoromethyl)phenoxy moiety is crucial for its activity. The CF₃ group enhances lipophilicity, facilitating passage across the blood-brain barrier, and contributes to the molecule's metabolic stability.[2][14]

Oncology Therapeutics

-

Sorafenib (Nexavar): A multi-kinase inhibitor for treating kidney and liver cancer.[12][16] It contains a 4-chloro-3-(trifluoromethyl)phenyl group. The CF₃ group is vital for its binding affinity to the target kinases and contributes to its overall pharmacokinetic profile.[16]

-

Enzalutamide (Xtandi): An androgen receptor inhibitor used for prostate cancer. Its structure features a trifluoromethylphenyl group, which plays a key role in its potent antagonist activity.

Anti-Infective Agents

-

Efavirenz (Sustiva): A non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.[5] The trifluoromethyl group on the cyclopropylacetylene side chain is essential for its high potency and helps to prevent metabolic degradation.

Other Therapeutic Areas

-

Celecoxib (Celebrex): A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[5] The para-trifluoromethylphenyl group is a key feature that contributes to its COX-2 selectivity and efficacy.

-

Aprepitant (Emend): A neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea. It contains a 3,5-bis(trifluoromethyl)phenyl group, which enhances its potency, metabolic stability, and ability to cross the blood-brain barrier.[17]

Chapter 5: Future Perspectives and Conclusion

The trifluoromethylated benzene motif is undeniably a privileged structure in drug discovery. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and influence target binding provides a powerful, multifaceted tool for lead optimization.[2][4] As synthetic methodologies for trifluoromethylation continue to advance, becoming more efficient and versatile, we can expect to see even more sophisticated applications of this functional group.[9] The continued exploration of novel trifluoromethylated scaffolds will undoubtedly lead to the development of the next generation of safer and more effective therapeutics. For drug development professionals, a deep understanding of the principles and applications outlined in this guide is essential for harnessing the full potential of this remarkable chemical entity.

References

- Vertex AI Search. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Google Cloud.

- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.

- MDPI. (n.d.).

- Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia.

- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Hovione. (n.d.).

- PubMed. (2025).

- RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.

- PubMed. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed.

- ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry.

- AiFChem. (2026). Trifluoromethyl (–CF₃)

- National Center for Biotechnology Information. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs.

- ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry.

- University of Giessen. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Giessen Institutional Repository.

- ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF.

- PubMed. (2019).

- National Center for Biotechnology Information. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC.

- National Center for Biotechnology Information. (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC.

- ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF.

- National Center for Biotechnology Information. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC.

- ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs.

- National Center for Biotechnology Information. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC.

- ACS Publications. (n.d.). Aromatic Trifluoromethylation with Metal Complexes | Chemical Reviews.

- PubMed. (n.d.).

- MDPI. (2022).

- National Center for Biotechnology Information. (n.d.). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC.

- PR Newswire. (n.d.).

- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides.

- Blogger. (2026). The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. Blogger.

- ChemRxiv. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

The Strategic Utility of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene in Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene, a crucial building block for researchers engaged in drug discovery and materials science. We will dissect the strategic importance of its structural components—the terminal alkyne and the trifluoromethyl group—and provide validated, field-tested protocols for its synthesis and application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document is designed to serve as a practical resource, bridging theoretical concepts with actionable experimental procedures to empower scientists in synthesizing novel molecular entities.

Introduction: The Architectural Logic of a Modern Building Block

In the landscape of modern medicinal chemistry, the efficiency and predictability of a synthetic route are paramount. "Click chemistry," a concept introduced by K. B. Sharpless, champions reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, is the quintessence of this philosophy.[1][2]

The molecule 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is architecturally optimized for this purpose. It presents a terminal alkyne, the key functionality for the cycloaddition, and a trifluoromethylated phenyl ring. The trifluoromethyl (-CF3) group is not a passive substituent; it is a strategic addition extensively used in drug design to enhance critical pharmacokinetic and pharmacodynamic properties.[3]

The Strategic Value of the Trifluoromethyl Group

The incorporation of a -CF3 group into a drug candidate is a well-established strategy to modulate its biological and physicochemical profile.[3] Its benefits include:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the drug's half-life.

-

Increased Lipophilicity : The -CF3 group is one of the most lipophilic substituents in drug design, which can improve a molecule's ability to cross cellular membranes and enhance its binding affinity to protein targets.

-

Modulation of Electronic Properties : As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functionalities and influence intermolecular interactions, such as hydrogen bonding and π-π stacking.

-

Bioisosterism : The -CF3 group can act as a bioisostere for other groups like chlorine or a methyl group, allowing for fine-tuning of a compound's steric and electronic profile.

By incorporating this building block, researchers can systematically introduce the advantageous -CF3 moiety into a diverse range of molecules via the robust and reliable triazole linkage.

Synthesis and Characterization of the Building Block

While not cataloged by major suppliers as a stock item, 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene can be reliably synthesized from commercially available precursors. The most direct route is the Williamson ether synthesis, involving the alkylation of 3-(trifluoromethyl)phenol with propargyl bromide.

Precursor Sourcing and Properties

The primary precursor, 3-(trifluoromethyl)phenol, is readily available from suppliers like Sigma-Aldrich.

| Property | Value | Source |

| Chemical Name | 3-(Trifluoromethyl)phenol | [4][5] |

| Synonyms | 3-Hydroxybenzotrifluoride, α,α,α-Trifluoro-m-cresol | [4] |

| CAS Number | 98-17-9 | [4] |

| Molecular Formula | C₇H₅F₃O | [5] |

| Molecular Weight | 162.11 g/mol | [5] |

| Appearance | Liquid | [4] |

| Boiling Point | 45-46 °C (lit.) | [4] |

| Density | 1.333 g/mL at 25 °C (lit.) | [4] |

Experimental Protocol: Synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene

This protocol is based on established methods for the propargylation of phenols.[2][6] The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the bromide from propargyl bromide. Aprotic polar solvents like acetone or DMF are ideal for this transformation.[6]

Caption: Workflow for the synthesis of the title compound.

Materials:

-

3-(Trifluoromethyl)phenol (1.0 equiv)

-

Propargyl bromide (80% solution in toluene, ~1.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 equiv) and anhydrous acetone (10 mL per 1 g of phenol).

-

Base Addition: Add anhydrous potassium carbonate (1.5 equiv) to the solution. Stir the suspension vigorously at room temperature for 15 minutes.

-

Alkylation: Add propargyl bromide (~1.2 equiv) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct.

-

Rinse the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

-

Extraction:

-

Dissolve the resulting crude oil in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene as a pure liquid.

Expected Characterization

While a specific spectrum for the title compound is not published, its NMR data can be predicted based on analogous structures like (prop-2-yn-1-yloxy)benzene.[2]

-

¹H NMR: Expect signals corresponding to the aromatic protons (around 7.0-7.5 ppm), the methylene protons of the propargyl group (-O-CH₂-) as a doublet around 4.7 ppm, and the terminal alkyne proton (-C≡C-H) as a triplet around 2.5 ppm. The coupling between the methylene and alkyne protons should be observable.

-

¹³C NMR: Expect aromatic carbon signals, a signal for the methylene carbon (~56 ppm), and two distinct signals for the alkyne carbons (C≡CH at ~75 ppm and C≡CH at ~78 ppm).

-

IR Spectroscopy: Look for characteristic peaks for the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and strong C-F stretching bands for the -CF3 group (typically in the 1100-1350 cm⁻¹ region).

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene makes it an ideal partner for reaction with any organic azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust and tolerant of a vast array of functional groups, making it suitable for late-stage functionalization in complex syntheses.[1]

Mechanism Overview: The Catalytic Cycle of CuAAC

The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] The presence of a stabilizing ligand, such as THPTA or TBTA, can accelerate the reaction and protect sensitive substrates.

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

General Protocol: CuAAC with the Building Block

This protocol provides a reliable starting point for the click reaction.[6] Optimization of solvent, temperature, and catalyst loading may be necessary depending on the specific azide used.

Materials:

-

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene (1.0 equiv)

-

Organic azide (1.0-1.1 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.10 equiv)

-

Sodium ascorbate (0.05-0.20 equiv)

-

Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or THF/H₂O)

Procedure:

-

Dissolution: In a vial, dissolve 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene (1.0 equiv) and the organic azide (1.0-1.1 equiv) in the chosen solvent system.

-

Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting 1,2,3-triazole can be purified by flash column chromatography or recrystallization.

Characterization of Triazole Products

Validation of the newly formed triazole ring is critical. NMR spectroscopy is the most powerful tool for this purpose.

-

¹H NMR: The most indicative signal is the new triazole proton (C5-H), which typically appears as a sharp singlet in the downfield region, often between 7.5 and 9.0 ppm.[6] The disappearance of the terminal alkyne proton signal (~2.5 ppm) is a key indicator of a complete reaction.

-

¹³C NMR: The formation of the triazole ring will give rise to two new aromatic carbon signals. The C5 carbon is typically observed around 120-130 ppm, while the C4 carbon (the one bearing the substituent from the alkyne) is found further downfield, often above 135 ppm.

-

2D NMR: For unambiguous assignment, especially in complex molecules, 2D NMR experiments like HMBC and HSQC are invaluable for confirming the connectivity between the substituents and the triazole ring.

Conclusion

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is a highly valuable, synthetically accessible building block for click chemistry. Its design provides a robust handle for the reliable formation of stable triazole linkages while simultaneously introducing the trifluoromethyl group—a substituent proven to enhance the druglike properties of bioactive molecules. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently synthesize this building block and leverage its full potential in their discovery programs, accelerating the development of novel therapeutics and advanced materials.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- AIP Publishing. (2018). Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. AIP Conference Proceedings, 1953(1), 140020.

- Royal Society of Chemistry. (2011). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 9, 7837-7843.

- Journal of Organic Chemistry. (2010). A Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions Based on the Tris(triazolyl)methanol-Cu(I) Structure. The Journal of Organic Chemistry, 75(20), 7002–7005.

- PubMed. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

- Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3, 153-162.

- ACS Publications. (2017). One-pot microwave experiments with NMR characterization of synthetic triazole esters. Abstracts of Papers of the American Chemical Society, 253.

- ACS Publications. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]

- Stratakis, M., & Efe, C. (n.d.). SUPPORTING INFORMATION: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete.

- ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 641-654.

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Streamlined Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-(Trifluoromethyl)phenyl Propargyl Ether

Abstract

This technical guide provides a comprehensive framework for the synthesis of 1,2,3-triazoles, a privileged scaffold in medicinal chemistry, starting from 3-(trifluoromethyl)phenyl propargyl ether. We detail the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, offering field-proven insights into precursor synthesis, reaction optimization, and product characterization. The strategic incorporation of the trifluoromethyl (CF₃) group is discussed, highlighting its critical role in modulating the physicochemical properties of drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and reliable methodology for generating diverse libraries of triazole-based compounds.

Introduction: The Convergence of Click Chemistry and Fluorine in Drug Discovery

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, celebrated for its exceptional stability, hydrogen bonding capabilities, and dipole moment, which allow it to act as a versatile bioisostere for amide bonds.[1][2] The advent of "click chemistry," a concept introduced by K.B. Sharpless, revolutionized access to this scaffold.[3][4] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a powerful tool for rapidly and selectively forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides under mild, often aqueous, conditions.[5][6] This reaction's high yield, broad functional group tolerance, and simple workup procedures have made it indispensable in drug discovery, bioconjugation, and materials science.[3][7][8]

Parallel to these synthetic advancements, the strategic use of fluorine has become a dominant theme in drug design. The trifluoromethyl (CF₃) group, in particular, is frequently incorporated into lead compounds to enhance critical properties.[9][10] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability by blocking sites of oxidation, increase membrane permeability, and enhance binding affinity to biological targets.[11][12][13]

This application note details the synthesis of 1,2,3-triazoles that merge these two powerful strategies, using 3-(trifluoromethyl)phenyl propargyl ether as a key building block. We provide detailed, validated protocols for the synthesis of the precursors and the final CuAAC reaction, complete with mechanistic insights and characterization data.

Mechanistic Rationale: The Copper(I) Catalytic Cycle

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[5][14] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and, crucially, provides exclusive control over the regioselectivity, yielding only the 1,4-disubstituted triazole.[5][6]

The catalytic cycle proceeds through several key steps:

-

Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating its removal to form a copper(I) acetylide intermediate.[6][14][15]

-

Azide Coordination & Cyclization: The organic azide then coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a stepwise cyclization process, resulting in a six-membered copper-containing intermediate (a metallacycle).[5]

-

Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted 1,2,3-triazole product.

-

Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The active Cu(I) catalyst is often generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[16][17][18] This approach avoids the need to handle potentially unstable Cu(I) salts.

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care, especially in concentrated form. Avoid heat, shock, and friction. Perform reactions behind a blast shield.

This synthesis follows a standard Williamson ether synthesis procedure.

Materials:

-

3-(Trifluoromethyl)phenol

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per 1 g of phenol).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 3-(trifluoromethyl)phenyl propargyl ether as a clear oil.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in DMF (5 mL per 1 g of bromide).

-

Add sodium azide (1.5 eq) portion-wise to the solution. Caution: Sodium azide is highly toxic.

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature (<40°C) to obtain benzyl azide as a clear liquid. Do not distill. The product is often used directly in the next step without further purification.

This protocol details the core "click" reaction.

Materials:

-

3-(Trifluoromethyl)phenyl propargyl ether (from Protocol 1)

-

Benzyl azide (from Protocol 2)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

In a vial or round-bottom flask, dissolve 3-(trifluoromethyl)phenyl propargyl ether (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water (approx. 10 mL per 1 mmol of alkyne).

-

In a separate small vial, prepare fresh solutions of sodium ascorbate (e.g., 1M in water) and CuSO₄·5H₂O (e.g., 0.5M in water).

-

To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1 eq).

-

Next, add the CuSO₄·5H₂O solution (0.05 eq). The solution may turn a pale yellow/green color.

-

Seal the vessel and stir the reaction vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC until the starting alkyne is consumed. A white or off-white precipitate of the product may form.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1,2,3-triazole product.

Characterization Data and Analysis

The synthesized triazole should be characterized using standard analytical techniques to confirm its structure and purity.

| Parameter | Expected Data for 1-Benzyl-4-((3-(trifluoromethyl)phenoxy)methyl)-1H-1,2,3-triazole |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-7.0 (m, Ar-H), ~7.8 (s, 1H, triazole C5-H), ~5.5 (s, 2H, N-CH₂-Ph), ~5.2 (s, 2H, O-CH₂-triazole) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~157 (Ar C-O), ~145 (Triazole C4), ~135-120 (Ar-C & Triazole C5), ~124 (q, J ≈ 272 Hz, CF₃), ~62 (O-CH₂), ~54 (N-CH₂) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62.5 (s, CF₃) |

| HRMS (ESI) | Calculated m/z for C₁₇H₁₄F₃N₃O + H⁺, found value should be within ±5 ppm |

Analysis Insights:

-

The most characteristic signal in the ¹H NMR spectrum is the singlet for the triazole proton (C5-H), typically appearing downfield around 7.5-8.0 ppm.[19]

-

The two methylene (-CH₂-) groups appear as distinct singlets, confirming the successful linkage.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

-

Unambiguous assignment of the 1,4-disubstitution pattern can be confirmed using 2D NMR techniques like HMBC, which would show a correlation between the triazole proton and the adjacent methylene carbon.[20][21]

Field-Proven Insights & Troubleshooting

-

Causality of Catalyst Loading: A substoichiometric amount of copper (1-5 mol%) is sufficient as it is a true catalyst. The reducing agent (sodium ascorbate) is typically used in slight excess relative to copper (e.g., 5-10 mol%) to prevent re-oxidation of Cu(I) to Cu(II) and to mitigate oxidative alkyne homocoupling (Glaser coupling), a common side reaction.[5]

-

Solvent Choice: The t-BuOH/H₂O system is highly effective for a wide range of substrates, as it solubilizes both organic precursors and the inorganic catalyst components. Water has also been shown to accelerate the reaction rate.[5] For substrates with poor aqueous solubility, solvents like DMF or DMSO can be used.

-

Copper Removal: Residual copper can be problematic for biological applications. If ICP-MS analysis shows copper contamination, the purified compound can be dissolved in an organic solvent and washed with an aqueous solution of a chelating agent like EDTA, or passed through a short plug of silica gel or activated carbon.[22]

-

Reaction Scale-Up: When scaling up, it is crucial to manage the exotherm and maintain efficient stirring. For azide synthesis, generating and using the azide in situ or in a continuous flow setup can enhance safety by avoiding the isolation of large quantities of potentially hazardous material.[23]

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a remarkably efficient and reliable pathway for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By employing 3-(trifluoromethyl)phenyl propargyl ether as a key alkyne component, medicinal chemists can readily access a diverse range of compounds that incorporate the beneficial properties of both the triazole ring and the trifluoromethyl group. The protocols detailed herein are robust, scalable, and grounded in well-understood mechanistic principles, empowering researchers in drug discovery to rapidly generate novel chemical entities for biological screening.[1][24]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Royal Society of Chemistry. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Royal Society of Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Safe and efficient route to azides makes click chemistry even easier. ACS Publications. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]

-

Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Royal Society of Chemistry. [Link]

-

Click chemistry. Wikipedia. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

-

Synthesis of 1,2,3-triazoles from p-hydroxy diphenyl and propargyl bromide. ResearchGate. [Link]

-

One-pot microwave experiments with NMR characterization of synthetic triazole esters. Morressier. [Link]

-

Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

-

Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. ACS Publications. [Link]

-

Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. ACS Publications. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

-

Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? ResearchGate. [Link]

- Purification of triazoles.

-

A practical flow synthesis of 1,2,3-triazoles. National Institutes of Health. [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

-

Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

-

Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]

-

Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. mdpi.com [mdpi.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 15. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]

- 16. axispharm.com [axispharm.com]

- 17. broadpharm.com [broadpharm.com]

- 18. jenabioscience.com [jenabioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. One-pot microwave experiments with NMR characterization of synthetic triazole esters [morressier.com]

- 22. researchgate.net [researchgate.net]

- 23. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Williamson ether synthesis conditions for 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene

Application Note: High-Fidelity Williamson Ether Synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene

Strategic Introduction

The synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene represents a critical transformation in medicinal chemistry, installing a terminal alkyne "click-chemistry" handle onto an electron-deficient aromatic scaffold. This ether linkage serves two primary functions:

-

Bioorthogonal Ligation: The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of fluorophores, PROTAC linkers, or affinity tags.

-

Pharmacophore Modulation: The trifluoromethyl (-CF

) group at the meta position enhances lipophilicity and metabolic stability, while the ether oxygen acts as a hydrogen bond acceptor.

Chemical Challenge:

The presence of the electron-withdrawing -CF

Reaction Mechanism & Logic

The synthesis proceeds via a classical Williamson Ether Synthesis , following an S

Mechanistic Pathway:

-

Activation: Potassium carbonate (K

CO -

Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon of propargyl bromide.

-

Displacement: Bromide is displaced, forming the ether bond and KBr byproduct.

DOT Diagram: Reaction Workflow & Mechanism

Figure 1: Mechanistic flow of the base-mediated O-alkylation.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Safety Note |

| 3-(Trifluoromethyl)phenol | 162.11 | 1.0 | Substrate | Corrosive, Irritant |

| Propargyl Bromide (80% in PhMe) | 118.96 | 1.2 - 1.5 | Electrophile | Lachrymator , Shock-sensitive (dry) |

| Potassium Carbonate (Anhydrous) | 138.21 | 1.5 - 2.0 | Base | Irritant, Hygroscopic |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent (0.5 M) | Medium | Reprotoxic, absorbable through skin |

| TBAI (Tetrabutylammonium iodide) | 369.37 | 0.05 (Cat.) | Catalyst | Optional: Accelerates sluggish rxns |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (N

) or Argon to exclude moisture (critical for reaction rate, though the reaction is not strictly water-intolerant).

Step 2: Deprotonation (The "Activation" Phase)

-

Charge the RBF with 3-(trifluoromethyl)phenol (1.62 g, 10.0 mmol).

-

Add anhydrous DMF (20 mL). Stir until dissolved.

-

Add K

CO -

Observation: The suspension may turn slightly yellow/orange as the phenoxide forms.

-

Stir at Room Temperature (25°C) for 15–30 minutes. Why? This ensures complete formation of the phenoxide anion before introducing the electrophile, minimizing side reactions.

Step 3: Alkylation

-

Cool the mixture to 0°C (ice bath) if scaling up (>10g) to control exotherm. For small scales (<2g), RT is acceptable.

-

Add Propargyl Bromide (80% wt in toluene) (1.34 mL, ~12.0 mmol) dropwise via syringe.

-

Safety: Propargyl bromide is a potent lachrymator. Perform strictly in a fume hood.

-

Remove ice bath and allow to warm to Room Temperature .

-

Stir for 4–6 hours . Monitor by TLC (See Section 4).

Step 4: Workup

-

Quench the reaction by pouring the mixture into Water (100 mL) in a separatory funnel.

-

Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (3 x 30 mL).

-

Crucial Step: Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL). This effectively removes the DMF solvent.

-

Dry over anhydrous Na

SO -

Filter and concentrate under reduced pressure (Rotovap) at 40°C.

Step 5: Purification

-

The crude oil is usually >90% pure.

-

If purification is required, perform Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10). The product is non-polar and elutes early.

Validation & Characterization

Process Monitoring (TLC)

-

Mobile Phase: 10% EtOAc in Hexanes.

-

Visualization: UV (254 nm). The product will be UV-active.

-

Rf Values (Approximate):

-

Substrate (Phenol): Rf ~ 0.3 (Streaks due to acidity).

-

Product (Ether): Rf ~ 0.7 (Distinct spot).

-

Spectroscopic Data (Expected)

| Technique | Signal | Assignment | Interpretation |

| 1H NMR (CDCl | Aromatic H | Typical meta-substituted pattern. | |

| -O-CH | Diagnostic doublet : Confirms O-alkylation. | ||

| -C | Terminal alkyne proton. | ||

| 13C NMR (CDCl | C-O (Ar) | Ipso carbon attached to oxygen. | |

| C-CF | Quartet due to C-F coupling. | ||

| -C F | Trifluoromethyl carbon. | ||

| -C | Alkyne carbons. | ||

| -O-C H | Propargyl methylene. | ||

| IR (Neat) | 3290 cm | Sharp stretch (Terminal Alkyne). | |

| 2120 cm | C | Weak stretch. |

Troubleshooting & Optimization

DOT Diagram: Troubleshooting Logic

Figure 2: Decision matrix for addressing incomplete reactions.

-

Low Yield? The trifluoromethyl group pulls electron density, making the phenoxide a weaker nucleophile. If the reaction is slow at RT, heat to 60°C . Do not exceed 80°C to avoid propargyl bromide decomposition.

-

Emulsion during workup? DMF can cause emulsions. Wash thoroughly with water. Adding a small amount of dilute HCl (1M) during the first extraction can help break emulsions, but ensure the aqueous layer remains basic/neutral to avoid ether hydrolysis (unlikely, but good practice).

References

-

Williamson, A. W. (1850).[4] "Theory of Aetherification". Philosophical Magazine, 37, 350.[4] Link

-

Reich, H. J. "pKa Data for Phenols". University of Wisconsin-Madison. Link (Demonstrates acidity of m-CF3 phenol).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for SN2 mechanisms and solvent effects).

- Scriven, E. F. V. (1983). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry.

-

Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions". Angewandte Chemie International Edition, 40(11), 2004-2021. Link (Context for propargyl ether utility).

Sources

Procedure for introducing trifluoromethylated aryl moieties via click chemistry

Procedure for Introducing Trifluoromethylated Aryl Moieties via Click Chemistry

Abstract

The introduction of trifluoromethylated aryl moieties is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for leveraging the power and precision of click chemistry to incorporate these privileged structures. We will explore the three primary modalities of click chemistry suitable for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This document is intended for researchers, scientists, and drug development professionals seeking to employ these robust conjugation strategies.

Introduction: The Synergy of Trifluoromethyl Groups and Click Chemistry

The trifluoromethyl (CF3) group is a key functional group in many top-selling pharmaceuticals due to its unique electronic properties and metabolic stability.[2][3] Traditional methods for introducing trifluoromethyl groups often require harsh conditions that are incompatible with complex molecules.[3][4] Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, offers a powerful alternative for the late-stage introduction of trifluoromethylated aryl groups into diverse molecular scaffolds.[5][] This approach allows for the modular assembly of complex molecules under mild conditions, making it an invaluable tool in drug discovery and chemical biology.[5][7]

This guide will provide the foundational knowledge and practical protocols to successfully implement these techniques. We will begin by outlining the synthesis of the necessary trifluoromethylated aryl building blocks (azides, alkynes, and tetrazines), followed by detailed procedures for their conjugation using CuAAC, SPAAC, and IEDDA.

General Workflow

The overall strategy involves a two-stage process: first, the synthesis of a trifluoromethylated aryl precursor bearing one of the click chemistry handles (an azide, a strained alkyne, or a tetrazine), and second, the click reaction with a complementary reaction partner.

Figure 1: General workflow for introducing trifluoromethylated aryl moieties.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[8][9][] This reaction is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups.[8][11]

Mechanism of CuAAC

The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[12] The Cu(I) first coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst.[9][]

Figure 2: Simplified catalytic cycle of CuAAC.

Synthesis of Precursors

Protocol 3.2.1: Synthesis of a Trifluoromethylated Aryl Azide

This protocol describes the synthesis of 1-azido-4-(trifluoromethyl)benzene from 4-(trifluoromethyl)aniline.

Materials:

-

4-(trifluoromethyl)aniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO2)

-

Sodium azide (NaN3)

-

Diethyl ether

-

Sodium sulfate (Na2SO4)

-

Deionized water

-

Ice

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to form the diazonium salt.

-

In a separate 250 mL flask, dissolve sodium azide (0.72 g, 11 mmol) in water (20 mL) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N2) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel (eluent: hexanes) to afford 1-azido-4-(trifluoromethyl)benzene as a colorless oil.

Protocol 3.2.2: Synthesis of a Trifluoromethylated Aryl Alkyne

This protocol describes a copper-catalyzed trifluoromethylation of a terminal aryl alkyne.[13]

Materials:

-

4-ethynyl-iodobenzene

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), add 4-ethynyl-iodobenzene (2.28 g, 10 mmol), CuI (0.19 g, 1 mmol), and KF (1.16 g, 20 mmol).

-

Add anhydrous DMF (20 mL) and anhydrous toluene (20 mL) via syringe.

-

Add TMSCF3 (2.13 g, 15 mmol) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (50 mL).

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-ethynyl-4-(trifluoromethyl)benzene.

CuAAC Protocol

Protocol 3.3.1: General Procedure for CuAAC

Materials:

-

Trifluoromethylated aryl azide (1.0 eq)

-

Alkyne-functionalized molecule of interest (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05-0.1 eq)

-

Sodium ascorbate (0.1-0.2 eq)

-

Solvent (e.g., t-BuOH/H2O 1:1, DMSO, DMF)

Procedure:

-

Dissolve the trifluoromethylated aryl azide and the alkyne-functionalized molecule in the chosen solvent system.

-

Add an aqueous solution of CuSO4·5H2O.

-

Add a freshly prepared aqueous solution of sodium ascorbate.

-

Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

| Parameter | Recommended Condition | Rationale |

| Catalyst | CuSO4/Sodium Ascorbate | In situ generation of active Cu(I) species.[12] |

| Ligand (Optional) | TBTA, BTTAA | Accelerates the reaction and protects biomolecules from oxidative damage. |

| Solvent | t-BuOH/H2O, DMSO, DMF | Solubilizes a wide range of substrates. Water can accelerate the reaction.[8] |

| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |

| Stoichiometry | ~1:1 Azide:Alkyne | Efficient reaction, a slight excess of one reactant can drive to completion. |

Table 1: Summary of typical CuAAC reaction conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides a powerful metal-free alternative.[14][15] This reaction utilizes a strained cyclooctyne, which reacts rapidly and selectively with an azide without the need for a catalyst.[16][]

Mechanism of SPAAC

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon undergoing a [3+2] cycloaddition with an azide.[14] This high inherent reactivity allows the reaction to proceed rapidly at physiological temperatures. The reaction is a concerted 1,3-dipolar cycloaddition, leading to the formation of a stable triazole linkage.[14]

Figure 3: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Synthesis of a Trifluoromethylated Aryl-DBCO Conjugate

In SPAAC, it is more common to functionalize the molecule of interest with the strained alkyne (e.g., DBCO) and react it with an azide-tagged partner. The synthesis of the trifluoromethylated aryl azide is as described in Protocol 3.2.1.

Protocol 4.2.1: Conjugation of a Trifluoromethylated Aryl Azide to a DBCO-linker

Materials:

-

Trifluoromethylated aryl azide (from Protocol 3.2.1) (1.0 eq)

-

DBCO-PEG4-NHS ester (1.0 eq)

-

An amine-containing molecule of interest (e.g., a peptide or protein)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

First, conjugate the DBCO-linker to the molecule of interest. Dissolve the amine-containing molecule in PBS.

-

Add a solution of DBCO-PEG4-NHS ester in DMSO (typically a 10-20 fold molar excess) to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove the excess, unreacted DBCO-linker using a desalting column or dialysis.

-

To the purified DBCO-functionalized molecule, add the trifluoromethylated aryl azide (typically 5-10 fold molar excess).

-

Incubate the reaction mixture for 2-12 hours at room temperature or 37 °C.

-

Purify the final conjugate using an appropriate method for the molecule of interest (e.g., size-exclusion chromatography, affinity chromatography).

| Parameter | Recommended Condition | Rationale |

| Cyclooctyne | DBCO, DIFO | High strain and reactivity.[16] DBCO is commercially available. |

| Solvent | Aqueous buffers (PBS), DMSO | Biocompatible and solubilizes a wide range of substrates. |

| Temperature | 4 °C to 37 °C | Reaction proceeds well at physiological temperatures.[14] |

| Stoichiometry | Excess of one reagent | Often used to drive the reaction to completion, especially with precious biomolecules. |

Table 2: Summary of typical SPAAC reaction conditions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is one of the fastest known bioorthogonal reactions, occurring between an electron-deficient tetrazine and a strained alkene or alkyne (dienophile).[18][19][20] This reaction is exceptionally fast and selective, proceeding with second-order rate constants up to 10^6 M^-1s^-1.[18]

Mechanism of IEDDA

The IEDDA reaction is a [4+2] cycloaddition between the tetrazine (the diene) and the dienophile. The reaction proceeds through a concerted or stepwise mechanism, leading to an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N2) and form a stable dihydropyrazine product, which may then oxidize to a pyrazine.

Figure 4: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Protocol for IEDDA Conjugation

The synthesis of trifluoromethylated tetrazines is a specialized area. For many applications, it is more practical to purchase a functionalized tetrazine and conjugate it to a trifluoromethylated aryl moiety that has been derivatized with a dienophile, such as norbornene or trans-cyclooctene (TCO).

Protocol 5.2.1: General Procedure for IEDDA Ligation

Materials:

-

Trifluoromethylated aryl moiety functionalized with a strained alkene (e.g., TCO) (1.0 eq)

-

Tetrazine-functionalized molecule of interest (1.0-1.2 eq)

-

Solvent (e.g., PBS, Methanol, Acetonitrile/Water)

Procedure:

-

Dissolve the trifluoromethylated aryl-dienophile in the chosen solvent.

-

Add the tetrazine-functionalized molecule to the solution.

-

The reaction is typically very fast and proceeds at room temperature. Stir for 5-60 minutes.

-

Monitor the reaction by LC-MS or by observing the disappearance of the characteristic pink/red color of the tetrazine.

-

The reaction often proceeds to completion, and if the reagents are used in a 1:1 stoichiometry, purification may not be necessary. If purification is required, standard chromatographic methods can be used.

| Parameter | Recommended Condition | Rationale |

| Tetrazine | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Highly reactive and stable.[21] |

| Dienophile | Trans-cyclooctene (TCO) | Exceptionally high reactivity due to ring strain.[18] |

| Solvent | Aqueous or organic solvents | The reaction is tolerant of a wide range of solvents. |

| Temperature | Room Temperature | Extremely fast kinetics at ambient temperatures.[19] |

Table 3: Summary of typical IEDDA reaction conditions.

Conclusion

Click chemistry provides a suite of powerful and versatile tools for the introduction of trifluoromethylated aryl moieties into complex molecules. The choice between CuAAC, SPAAC, and IEDDA will depend on the specific application, with considerations for the presence of sensitive functional groups, the need for biocompatibility, and the desired reaction kinetics. The protocols provided in this guide offer a solid foundation for researchers to successfully implement these transformative reactions in their own work, accelerating progress in drug discovery and chemical biology.

References

-

Title: Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - NIH Source: National Institutes of Health URL: [Link]

-

Title: Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC Source: National Center for Biotechnology Information URL: [Link]

-